molecular formula C8H9ClN4O2 B7879987 Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate

Cat. No.: B7879987
M. Wt: 228.63 g/mol
InChI Key: XMHYMUJSAGJEBY-BJMVGYQFSA-N
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Description

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a chlorine atom and a hydrazono group, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate typically involves the reaction of 6-chloropyridazine-3-carbohydrazide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in a polar solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chlorine atom in the pyridazine ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate can be compared with other similar compounds, such as:

    Ethyl (2E)-[(6-bromopyridazin-3-yl)hydrazono]acetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl (2E)-[(6-fluoropyridazin-3-yl)hydrazono]acetate: Contains a fluorine atom, potentially leading to different chemical and biological properties.

    Ethyl (2E)-[(6-methylpyridazin-3-yl)hydrazono]acetate: Features a methyl group, which can influence the compound’s steric and electronic characteristics.

These comparisons highlight the unique aspects of this compound, such as its specific substituents and their impact on the compound’s overall behavior and applications.

Properties

IUPAC Name

ethyl (2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHYMUJSAGJEBY-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NNC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=N/NC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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